1-(5-Methoxyindol-3-yl)-2-nitropropane
Description
1-(5-Methoxyindol-3-yl)-2-nitropropane is a nitroalkyl-substituted indole derivative characterized by a methoxy group at the 5-position of the indole ring and a 2-nitropropane moiety at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the biological relevance of indole scaffolds and the reactivity of nitro groups.
Properties
CAS No. |
113997-50-5 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
InChI Key |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Synonyms |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxyindol-3-yl)-2-nitropropane typically involves the nitration of 5-methoxyindole followed by alkylation. One common method includes:
Nitration: 5-Methoxyindole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated product is then subjected to alkylation using 2-bromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxyindol-3-yl)-2-nitropropane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Reduction: 1H-Indole, 5-methoxy-3-(2-aminopropyl)-
Oxidation: 1H-Indole, 5-hydroxy-3-(2-nitropropyl)-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methoxyindol-3-yl)-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxyindol-3-yl)-2-nitropropane depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
1-(5-Methoxyindol-3-yl)-2-nitropropane vs. (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole :
Both compounds share a 5-methoxyindol-3-yl core. However, the former features a 2-nitropropane substituent, while the latter has a nitrovinyl group. The nitropropane moiety introduces steric bulk and a secondary nitro group, whereas the nitrovinyl group provides conjugation with the indole ring, altering electronic properties and reactivity .- This compound vs. 2-Nitropropane: The parent compound 2-nitropropane lacks the indole scaffold, making it a simpler aliphatic nitro compound. Its toxicity and metabolism have been extensively studied, with evidence showing hepatic and genotoxic effects due to nitric oxide release during oxidation .
Toxicity and Metabolism
- 2-Nitropropane: Classified as a genotoxicant, it metabolizes into reactive nitrogen species (e.g., NO₂) that damage DNA and proteins .
- This highlights how structural modifications (e.g., nitrovinyl vs. nitropropane) can alter pharmacological profiles.
Data Table: Comparative Analysis
| Compound | Structure | Key Reactivity | Toxicity | Applications |
|---|---|---|---|---|
| This compound | Indole + 2-nitropropane | Reductive coupling, potential aldol | Unknown (surrogate: 2-nitropropane) | Medicinal chemistry, synthesis |
| (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole | Indole + nitrovinyl | Conjugation, redox activity | Antioxidant properties observed | Ischemia treatment, antioxidants |
| 2-Nitropropane | Aliphatic nitroalkane | Reductive arylation, nitro-aldol | Genotoxic, hepatotoxic | Industrial solvent, synthetic reagent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
